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molecular formula C8H9NO3 B1586070 2-Ethoxynicotinic Acid CAS No. 35969-54-1

2-Ethoxynicotinic Acid

Cat. No. B1586070
M. Wt: 167.16 g/mol
InChI Key: XCMJQQOMGWGGSI-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

A solution of sodium ethoxide (14.2 mL) was added to a solution of 2-chloronicotinic acid (2.00 g) in ethanol (13 mL). The mixture was heated in a sealed vessel at 170° C. for 2 days. After cooling, the mixture was concentrated in vacuo and the residue taken in water and acidified with hydrochloric acid to pH 3. The precipitated solids were collected by filtration and washed with water to obtain the title compound (1.32 g) having the following physical data.
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].Cl[C:6]1[N:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9]>C(O)C>[CH2:2]([O:1][C:6]1[N:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
14.2 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C(=O)O)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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